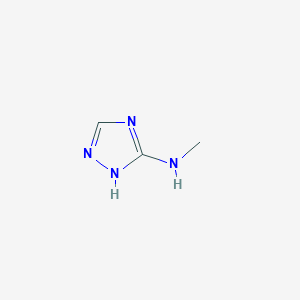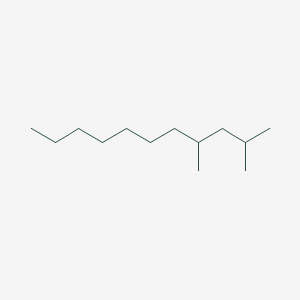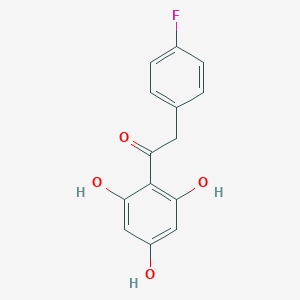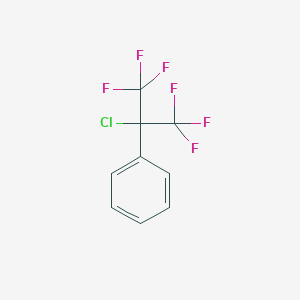
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol, also known as acetylaranotin, is a natural product that has been extensively studied for its potential therapeutic applications. It belongs to the lanostane triterpenoids family and is isolated from the mycelia of the fungus Antrodia cinnamomea, which is known for its medicinal properties in traditional Chinese medicine. In
Mécanisme D'action
The mechanism of action of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. The compound has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, reduce fibrosis, and improve glucose metabolism. The compound has also been shown to protect the liver and cardiovascular system from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol in lab experiments is its natural origin. The compound is isolated from a natural source and has been used in traditional Chinese medicine for centuries, which makes it a promising therapeutic agent. However, the low yield of the compound makes it challenging to obtain large quantities for research purposes.
Orientations Futures
There are several future directions for the research of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fibrosis, and diabetes. Another direction is to investigate its mechanism of action and identify the signaling pathways that it modulates. Additionally, further research is needed to optimize the synthesis method and increase the yield of the compound. Finally, the safety and toxicity of the compound need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a natural product that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, anti-fibrotic, and anti-diabetic properties and has been shown to protect the liver and cardiovascular system. However, the low yield of the compound makes it challenging to obtain large quantities for research purposes. Further research is needed to explore its potential as a therapeutic agent and optimize the synthesis method.
Méthodes De Synthèse
The synthesis of 3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol can be achieved through the extraction of Antrodia cinnamomea mycelia, followed by purification using various chromatographic techniques. The yield of the compound is low, which makes it challenging to obtain large quantities for research purposes.
Applications De Recherche Scientifique
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-ol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-fibrotic, and anti-diabetic properties. The compound has also been studied for its potential to protect the liver and cardiovascular system.
Propriétés
| 19454-73-0 | |
Formule moléculaire |
C32H54O3 |
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
[(3S,5R,7R,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-20(2)11-10-12-21(3)23-13-18-32(9)28-24(14-17-31(23,32)8)30(7)16-15-27(35-22(4)33)29(5,6)26(30)19-25(28)34/h20-21,23,25-27,34H,10-19H2,1-9H3/t21-,23-,25-,26+,27+,30-,31-,32+/m1/s1 |
Clé InChI |
UWOQKGAEHGZLFX-WNCKTOKXSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(CC4C3(CCC(C4(C)C)OC(=O)C)C)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(CC4C3(CCC(C4(C)C)OC(=O)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



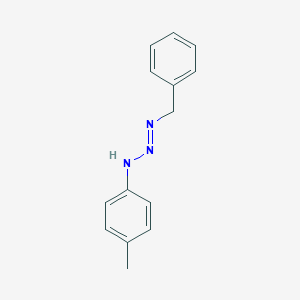
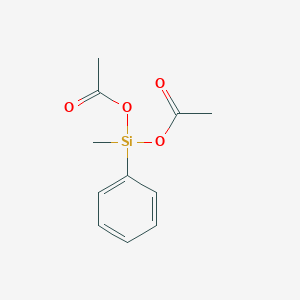
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
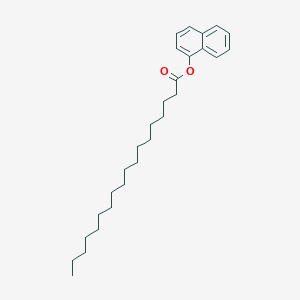

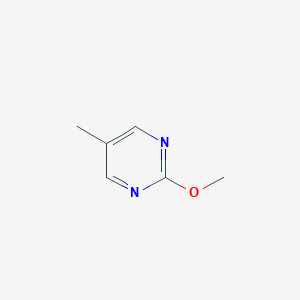
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

